High-Yield Heck Coupling Synthesis
3-(2,4,5-Trifluorophenyl)propanal is synthesized via Pd(OAc)₂-catalyzed Heck coupling of 2,4,5-trifluoro-1-iodobenzene with allyl alcohol, furnishing the product in a 95% isolated yield . This route is regioselective for the 2,4,5-substitution pattern. For the 2,4,6-regioisomer, typical syntheses proceed via Wittig reaction of 2,4,6-trifluorobenzaldehyde, which generates mixtures of E and Z geometric isomers and requires subsequent separation . No comparably optimized, high-yielding (>90%) protocol has been reported for the 2,4,6- or 3,4,5-regioisomers, making the 2,4,5-isomer the most reliably accessible trifluorophenylpropanal at process scale .
| Evidence Dimension | Isolated synthetic yield of trifluorophenylpropanal |
|---|---|
| Target Compound Data | 95% isolated yield |
| Comparator Or Baseline | 3-(2,4,6-Trifluorophenyl)propanal: Wittig route gives mixtures of E/Z isomers; no optimized single-step yield >90% reported |
| Quantified Difference | Target 95% vs. comparator lacking quantitative high-yield protocol |
| Conditions | Pd(OAc)₂, NaHCO₃, TBACl, DMF, 80°C; Heck coupling of 2,4,5-trifluoro-1-iodobenzene with allyl alcohol |
Why This Matters
95% yield at the first committed step significantly reduces cost-of-goods and simplifies large-scale procurement for pharmaceutical intermediate synthesis.
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- [2] Miyazaki, T.; Nakagawa, T.; Kobayashi, K.; Nagahora, N.; Shioji, K.; Okuma, K. Preparation, Crystal Structures, and Spectroscopic and Chemical Properties of 2,4,6-Trifluorophenyl- or 4-(Methoxycarbonyl)phenyl-Substituted (E)-1-(3-Guaiazulenyl)ethylene and (2E,4E)-1-(3-Guaiazulenyl)-1,3-butadiene Derivatives. Bull. Chem. Soc. Jpn. 2009, 82 (3), 381–392. View Source
